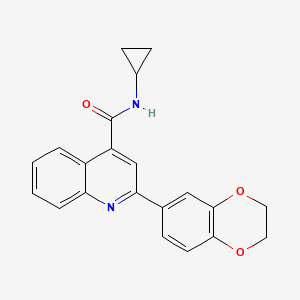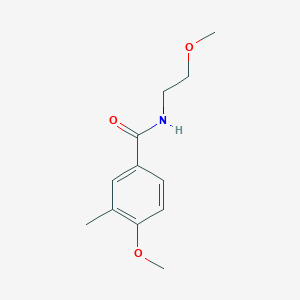![molecular formula C21H25ClF3N7O B4543311 N-{4-chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4543311.png)
N-{4-chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
Descripción general
Descripción
The compound represents a complex molecular structure incorporating multiple pyrazole rings, which are known for their versatility in various chemical reactions due to their unique electronic and steric properties. The presence of chloro, ethyl, methyl, and trifluoromethyl groups further adds to its reactivity and potential applications in material science, pharmacology, and organic synthesis.
Synthesis Analysis
The synthesis of complex pyrazole derivatives often involves multistep reaction sequences, starting from simple precursors such as hydrazines, aldehydes, or ketones. Key steps might include cyclocondensation, nucleophilic substitution, and rearrangement reactions to introduce various functional groups at specific positions on the pyrazole rings. Detailed synthesis pathways for similar compounds have been reported, showcasing the importance of reaction conditions, catalysts, and starting materials in achieving high yields and selectivity (Elgemeie et al., 2001).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the arrangement of nitrogen atoms within the five-membered ring, influencing the compound's electronic properties and reactivity. X-ray diffraction studies provide insights into the crystal structure, including bond lengths, angles, and molecular conformation, which are crucial for understanding the compound's chemical behavior. Such analyses reveal the planarity or non-planarity of the molecule, the orientation of substituents, and potential intramolecular interactions (Sivakumar et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition. The presence of electron-withdrawing or electron-donating groups on the pyrazole ring affects its reactivity towards different reagents. Studies on similar compounds highlight the role of the pyrazole ring as a nucleophile in reactions with electrophiles, leading to the formation of new C-N, C-O, or C-S bonds, depending on the reacting partners (Holzer et al., 2003).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research into pyrazole derivatives, such as the one you're interested in, has shown that these compounds possess significant antimicrobial properties. For instance, Hassan et al. (2013) synthesized a series of pyrazoline and pyrazole derivatives and evaluated their antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as yeast-like fungi. The study found compounds that demonstrated notable efficacy, suggesting the potential of pyrazole derivatives in developing new antimicrobial agents Hassan, S. Y. (2013).
Anticancer Agents
Another significant area of research is the exploration of pyrazole derivatives as anticancer agents. Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and tested them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Certain compounds showed potential as therapeutic agents due to their anti-inflammatory and analgesic activities without causing tissue damage, highlighting the versatility of pyrazole derivatives Küçükgüzel, Ş. et al. (2013).
Chemical Synthesis and Characterization
In the field of chemical synthesis, research on pyrazole derivatives includes developing new synthetic methods and characterizing novel compounds. For example, Ledenyova et al. (2018) investigated the unexpected reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to the formation of new compounds through ANRORC rearrangement. This study not only expands the chemical repertoire of pyrazole derivatives but also provides insight into their reaction mechanisms Ledenyova, I. V. et al. (2018).
Propiedades
IUPAC Name |
N-[4-chloro-1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-3-yl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClF3N7O/c1-4-16(32-17-8-6-7-14(17)18(28-32)21(23,24)25)20(33)27-19-15(22)11-30(29-19)10-13-9-26-31(5-2)12(13)3/h9,11,16H,4-8,10H2,1-3H3,(H,27,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGLSWLMISFMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN(C=C1Cl)CC2=C(N(N=C2)CC)C)N3C4=C(CCC4)C(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClF3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,4-difluorophenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4543230.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B4543238.png)
![5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4543239.png)

![methyl (7-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B4543253.png)

![2-{1-benzyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4543272.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4543277.png)

![1,3-dimethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4543290.png)
![N-(2-fluorophenyl)-3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4543296.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4543302.png)
![5-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4543317.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B4543319.png)